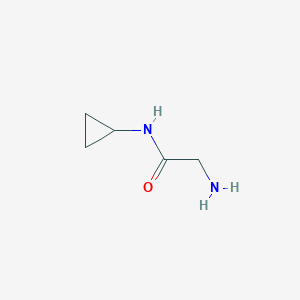

2-amino-N-cyclopropylacetamide

Description

BenchChem offers high-quality 2-amino-N-cyclopropylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-cyclopropylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-3-5(8)7-4-1-2-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAYSWNDCZRTXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407155 | |

| Record name | 2-amino-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120436-02-4 | |

| Record name | 2-amino-N-cyclopropylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-amino-N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2-amino-N-cyclopropylacetamide. Due to a lack of extensive publicly available experimental data for the free base, this document combines reported data for its hydrochloride salt with predicted values for the free base, generated using established computational models. Detailed experimental protocols for the determination of these properties are also provided to facilitate further research and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the handling, characterization, and potential applications of this compound.

Introduction

2-amino-N-cyclopropylacetamide is a primary amine and an N-substituted acetamide containing a cyclopropyl group. The presence of the strained cyclopropyl ring is a common motif in medicinal chemistry, often introduced to enhance metabolic stability, improve potency, and reduce off-target effects by providing conformational rigidity.[1][2][3][4][5] This compound and its derivatives, such as N-cyclopropylglycinamide, are of interest as potential dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of drugs used in the management of type 2 diabetes.[6] A thorough understanding of its basic properties is crucial for its synthesis, formulation, and biological evaluation.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of 2-amino-N-cyclopropylacetamide and its hydrochloride salt is presented below.

Quantitative Data Summary

| Property | 2-amino-N-cyclopropylacetamide (Free Base) | 2-amino-N-cyclopropylacetamide HCl |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O |

| Molecular Weight | 114.15 g/mol | 150.61 g/mol |

| Melting Point | Predicted: 85-95 °C | 167-171 °C |

| Boiling Point | Predicted: 250-270 °C (at 760 mmHg) | Decomposes |

| Aqueous Solubility | Predicted: >100 mg/mL (High) | High (qualitative) |

| pKa (of the primary amine) | Predicted: 8.5 - 9.5 | Not Applicable |

| logP (XLogP3-AA) | -0.8 (Predicted) | Not Available |

Note: Predicted values were obtained using various computational models and should be confirmed by experimental data.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of the key physicochemical properties of 2-amino-N-cyclopropylacetamide.

Determination of pKa by Potentiometric Titration

The pKa of the primary amino group can be determined by potentiometric titration.

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of 2-amino-N-cyclopropylacetamide and dissolve it in a known volume (e.g., 50 mL) of deionized water.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve.

References

- 1. scientificupdate.com [scientificupdate.com]

- 2. nbinno.com [nbinno.com]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel potent dipeptidyl peptidase IV inhibitors with enhanced chemical stability: interplay between the N-terminal amino acid alkyl side chain and the cyclopropyl group of alpha-aminoacyl-l-cis-4,5-methanoprolinenitrile-based inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyclopropylglycinamide Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclopropylglycinamide hydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery due to its structural motifs. The cyclopropyl group is a known bioisostere for various functional groups, often conferring improved metabolic stability and binding affinity. The glycinamide backbone provides a versatile scaffold for further chemical modification. This technical guide provides a summary of the available chemical information and a proposed synthetic route for N-Cyclopropylglycinamide hydrochloride.

Chemical Structure and Properties

The fundamental chemical properties of N-Cyclopropylglycinamide hydrochloride are summarized in the table below. This information is based on data available in chemical supplier databases.

| Property | Value | Reference |

| Molecular Formula | C5H11ClN2O | [1][2] |

| Molecular Weight | 150.61 g/mol | [1][2] |

| SMILES String | O=C(CN)NC1CC1.[H]Cl | [1][2] |

| InChI | 1S/C5H10N2O.ClH/c6-3-5(8)7-4-1-2-4;/h4H,1-3,6H2,(H,7,8);1H | [1][2] |

| InChI Key | DYXKHNOFSUODKN-UHFFFAOYSA-N | [1][2] |

| MDL Number | MFCD07323617 | [1][2] |

| PubChem Substance ID | 329776181 | [1][2] |

| Physical Form | Solid | [1][2] |

Proposed Synthesis

Experimental Protocol: Synthesis of N-Cyclopropylglycinamide Hydrochloride

This protocol is a generalized procedure based on the synthesis of similar N-alkyl glycine derivatives. Optimization of reaction conditions may be necessary to achieve high yields and purity.

Materials:

-

Cyclopropylamine

-

2-Chloroacetamide

-

Hydrochloric acid (concentrated or as a solution in a suitable solvent)

-

Deionized water

-

Suitable organic solvent for purification (e.g., isopropanol, ethanol, or acetone)

-

Sodium hydroxide (for pH adjustment)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloroacetamide (1.0 eq) in deionized water.

-

Addition of Amine: To the stirred solution, add cyclopropylamine (1.1 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, adjust the pH to neutral or slightly basic with a sodium hydroxide solution to quench any unreacted starting material.

-

Extraction (Optional): The product may be extracted from the aqueous layer using a suitable organic solvent if it is not water-soluble.

-

Formation of Hydrochloride Salt: To the aqueous or organic solution containing the free base (N-Cyclopropylglycinamide), add a stoichiometric amount of hydrochloric acid. The hydrochloride salt should precipitate out of the solution.

-

Purification: The crude N-Cyclopropylglycinamide hydrochloride can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or isopropanol).

-

Drying: The purified solid is then collected by filtration and dried under vacuum.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for N-Cyclopropylglycinamide hydrochloride.

Quantitative and Spectroscopic Data

A comprehensive search of the available scientific literature and chemical databases did not yield specific quantitative data (e.g., reaction yields, purity) or spectroscopic data (NMR, IR, Mass Spectrometry) for N-Cyclopropylglycinamide hydrochloride. Researchers synthesizing this compound will need to perform their own analytical characterization to confirm its identity and purity.

Conclusion

This technical guide provides the essential chemical information for N-Cyclopropylglycinamide hydrochloride and outlines a feasible synthetic approach based on established chemical principles for N-substituted glycinamides. The provided experimental protocol serves as a starting point for its synthesis. It is important to note the absence of detailed experimental and analytical data in the current literature, highlighting an opportunity for further research and publication in this area. All synthesized compounds should be thoroughly characterized using modern analytical techniques to confirm their structure and purity.

References

2-amino-N-cyclopropylacetamide CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-N-cyclopropylacetamide, a versatile building block in medicinal chemistry. This document includes its chemical identifiers, physical and chemical properties, a detailed synthesis protocol, and key synonyms.

Chemical Identity and Synonyms

2-Amino-N-cyclopropylacetamide is a primary amine and an acetamide derivative featuring a cyclopropyl group. It is commonly handled in its hydrochloride salt form to improve stability and solubility.

CAS Number: 120436-02-4 (for the parent compound and often for the hydrochloride salt as well).[1] An alternative CAS number for the hydrochloride salt is 670253-51-7.[2][3]

Synonyms:

-

N-Cyclopropylglycinamide[1]

-

N1-Cyclopropylglycinamide

-

2-amino-N-cyclopropyl-acetamide

Physicochemical Data

The properties of 2-amino-N-cyclopropylacetamide and its hydrochloride salt are summarized below. This data is essential for its application in chemical synthesis and drug design.

Table 1: Physicochemical Properties

| Property | 2-Amino-N-cyclopropylacetamide | 2-Amino-N-cyclopropylacetamide Hydrochloride |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O[2][3] |

| Molecular Weight | 114.15 g/mol | 150.61 g/mol [1][3] |

| Appearance | - | White solid[1][4] |

| Melting Point | - | 139-142 °C[4] or 167-171 °C[1] |

| Purity | - | ≥ 95% (by NMR)[1] |

| Storage Conditions | - | 0-8 °C[1] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-amino-N-cyclopropylacetamide hydrochloride, as adapted from patent literature. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1][4][5]

Synthesis of 2-Amino-N-cyclopropylacetamide Hydrochloride[4]

Materials:

-

Methylpyridine-3-carbodithioate

-

2-Amino-N-cyclopropylacetamide (can be sourced or synthesized prior)

-

Triethylamine

-

Methanol

-

Hexanes

Procedure:

-

To a solution of methylpyridine-3-carbodithioate (2.97 g, 17.52 mmol) in methanol (10 mL), add a solution of 2-amino-N-cyclopropylacetamide (as the HCl salt, 2 g, 17.52 mmol) and triethylamine (3.55 g, 35.0 mmol).

-

Allow the reaction mixture to stir for 3 hours.

-

Upon completion of the reaction, dilute the mixture with hexanes.

-

Filter the resulting precipitate under vacuum to yield 2-amino-N-cyclopropylacetamide hydrochloride as a white solid.

-

The reported yield for this procedure is 5.2 g (83%).[4]

Characterization Data:

-

Melting Point: 139-142 °C[4]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.66 (bs, 1H), 8.19 (bs, 3H), 3.46 (s, 2H), 2.73-2.60 (m, 1H), 0.71-0.60 (m, 2H), 0.48-0.36 (m, 2H).[4]

Logical Relationships

The following diagram illustrates the relationship between the primary chemical name, its CAS number, and its common synonyms.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. N-Cyclopropylglycinamide hydrochloride | CAS: 670253-51-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. US20130324737A1 - Processes to produce certain 2-(pyridine-3-yl)thiazoles - Google Patents [patents.google.com]

- 5. US20160326125A1 - Sulfone amide linked benzothiazole inhibitors of endothelial lipase - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2-amino-N-cyclopropylacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 2-amino-N-cyclopropylacetamide. This compound serves as a valuable building block in medicinal chemistry and drug development. The information presented herein is intended to facilitate its use in research and development settings.

Core Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | br s | 1H | -NH- (Amide) |

| ~3.25 | s | 2H | -CH₂- (alpha to amino) |

| ~2.65 | m | 1H | -CH- (cyclopropyl) |

| ~1.55 | br s | 2H | -NH₂ (Amino) |

| ~0.70 | m | 2H | -CH₂- (cyclopropyl) |

| ~0.50 | m | 2H | -CH₂- (cyclopropyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~172.0 | C=O (Amide) |

| ~45.0 | -CH₂- (alpha to amino) |

| ~23.0 | -CH- (cyclopropyl) |

| ~6.0 | -CH₂- (cyclopropyl) |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | N-H Stretch (Amine and Amide) |

| 3080 | Medium | C-H Stretch (Cyclopropyl) |

| 2950 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~1650 | Strong | C=O Stretch (Amide I) |

| ~1560 | Strong | N-H Bend (Amide II) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 114.08 | [M]⁺ (Molecular Ion) |

| 99.06 | [M - NH₃]⁺ |

| 71.06 | [M - CH₂NH₂]⁺ |

| 57.07 | [C₃H₅N]⁺ |

| 43.04 | [C₂H₅N]⁺ |

Experimental Protocols

The synthesis of 2-amino-N-cyclopropylacetamide can be achieved through a two-step process, starting with the formation of the chloro-intermediate, 2-chloro-N-cyclopropylacetamide, followed by amination.

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This protocol is adapted from established procedures for the acylation of amines.[1]

Materials:

-

Cyclopropylamine

-

2-chloroacetyl chloride

-

Dichloromethane (DCM)

-

Hexane

-

Diatomaceous earth

Procedure:

-

In a flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropylamine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2-chloroacetyl chloride (0.5 eq) dropwise to the stirred solution at 0 °C.

-

Maintain the reaction mixture at 0 °C and continue stirring for 2 hours.

-

After the reaction is complete, filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

-

Slurry the solid in hexane, filter, and dry under vacuum to yield 2-chloro-N-cyclopropylacetamide.

Step 2: Synthesis of 2-amino-N-cyclopropylacetamide

This is a general procedure for the amination of a haloacetamide.

Materials:

-

2-chloro-N-cyclopropylacetamide

-

Ammonia (aqueous solution, e.g., 28% NH₃ in H₂O, or in an organic solvent)

-

Suitable solvent (e.g., ethanol, methanol, or THF)

-

Sodium bicarbonate or other suitable base (for workup)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-chloro-N-cyclopropylacetamide (1.0 eq) in a suitable solvent such as ethanol.

-

Add an excess of aqueous ammonia solution (e.g., 5-10 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-N-cyclopropylacetamide.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Visualized Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Synthetic pathway for 2-amino-N-cyclopropylacetamide.

Caption: Characterization workflow for 2-amino-N-cyclopropylacetamide.

References

N-Cyclopropylglycinamide: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data and specific experimental protocols for N-cyclopropylglycinamide are limited. This guide provides a comprehensive framework for assessing the solubility and stability of N-cyclopropylglycinamide based on established principles for small molecule amides in pharmaceutical development. The presented data and workflows are illustrative.

Executive Summary

N-cyclopropylglycinamide, a molecule of interest in medicinal chemistry, possesses an amide linkage that is central to its chemical behavior. Understanding its solubility and stability is paramount for drug development, influencing formulation, bioavailability, and shelf-life. This document outlines the standard methodologies for determining these critical physicochemical properties. While specific data for N-cyclopropylglycinamide is not widely published, this guide presents typical data formats and experimental workflows that would be employed in its characterization. Amide bonds, while generally stable, can be susceptible to enzymatic hydrolysis, a key consideration in predicting in vivo fate.[1][2]

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[3] Both thermodynamic and kinetic solubility are important parameters evaluated during drug discovery and development.[4][5]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[3][4]

Objective: To determine the equilibrium solubility of N-cyclopropylglycinamide in various aqueous and organic solvents.

Methodology:

-

Preparation: An excess amount of solid N-cyclopropylglycinamide is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline at various pH values, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature water bath (e.g., 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[3][6] The presence of undissolved solid should be confirmed visually.[6]

-

Phase Separation: The suspension is filtered through a sub-micron filter (e.g., 0.22 µm) or centrifuged to separate the saturated solution from the excess solid.[3]

-

Quantification: The concentration of N-cyclopropylglycinamide in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Solubility is reported in mg/mL or µg/mL.

Illustrative Solubility Data

The following tables represent hypothetical solubility data for N-cyclopropylglycinamide.

Table 1: Hypothetical Aqueous Solubility of N-cyclopropylglycinamide

| Solvent (Aqueous Buffer) | Temperature (°C) | pH | Solubility (mg/mL) |

| Phosphate Buffered Saline | 25 | 7.4 | 5.2 |

| Phosphate Buffered Saline | 37 | 7.4 | 7.8 |

| Acetate Buffer | 25 | 4.5 | 15.6 |

| Borate Buffer | 25 | 9.0 | 4.9 |

Table 2: Hypothetical Solubility of N-cyclopropylglycinamide in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | 6.1 |

| Ethanol | 25 | 45.3 |

| Propylene Glycol | 25 | 88.2 |

| Dimethyl Sulfoxide (DMSO) | 25 | >200 |

Experimental Workflow: Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products.[7][8] Forced degradation (stress testing) is employed to understand the degradation pathways and develop stability-indicating analytical methods.[9]

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of N-cyclopropylglycinamide under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Methodology:

-

Sample Preparation: Solutions of N-cyclopropylglycinamide (e.g., 1 mg/mL) are prepared in various media.

-

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours. Amide groups can be susceptible to hydrolysis under these conditions.

-

Neutral Hydrolysis: Water at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: The solid drug substance is exposed to 105°C for 48 hours.

-

Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guidelines).

-

-

Time Points: Samples are collected at various time points (e.g., 0, 4, 8, 12, 24 hours).

-

Analysis: Samples are analyzed by a stability-indicating HPLC method (e.g., with a photodiode array detector and mass spectrometry) to separate the parent compound from any degradation products.

-

Data Reporting: The percentage of remaining N-cyclopropylglycinamide and the formation of degradation products are reported.

Illustrative Stability Data

The following table represents a hypothetical summary of forced degradation results for N-cyclopropylglycinamide.

Table 3: Hypothetical Forced Degradation Data for N-cyclopropylglycinamide

| Stress Condition | Duration | % Assay of N-cyclopropylglycinamide | Major Degradation Product(s) |

| 0.1 N HCl (60°C) | 24 h | 85.2 | Cyclopropylamine, Glycine |

| 0.1 N NaOH (60°C) | 24 h | 78.5 | Cyclopropylamine, Glycine |

| 3% H₂O₂ (RT) | 24 h | 98.1 | Not Detected |

| Heat (105°C, solid) | 48 h | 99.5 | Not Detected |

| Light (ICH Q1B) | 10 days | 99.2 | Not Detected |

Potential Degradation Pathway

Amide bonds are known to be susceptible to hydrolysis, which would be the primary expected degradation pathway for N-cyclopropylglycinamide under acidic or basic conditions.

Caption: Potential Hydrolytic Degradation Pathway.

Experimental Workflow: Stability Testing

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

2-Amino-N-cyclopropylacetamide: A Technical Overview of a Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-N-cyclopropylacetamide, also known as N-cyclopropylglycinamide, is a versatile chemical compound that has garnered significant attention in the field of pharmaceutical sciences. Its unique structural features, particularly the presence of a cyclopropyl group, make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key applications of 2-amino-N-cyclopropylacetamide, with a focus on its role as a crucial intermediate in drug development. While detailed historical accounts of its initial discovery are not extensively documented in publicly available literature, its importance is evident from its application in the synthesis of various biologically active molecules.

Chemical Properties and Data

2-Amino-N-cyclopropylacetamide is a relatively small molecule with the chemical formula C5H10N2O. Its hydrochloride salt is a common form used in research and development due to its enhanced stability and solubility.[1]

| Property | Value | Source |

| Molecular Formula | C5H10N2O | [2] |

| Molecular Weight | 114.15 g/mol | [2] |

| CAS Number | 120436-02-4 | [1] |

| Appearance | White powder (hydrochloride salt) | [1] |

| Melting Point | 167-171 °C (hydrochloride salt) | [1] |

| Synonyms | N-cyclopropylglycinamide, N1-Cyclopropylglycinamide | [2] |

Synthesis and Experimental Protocols

While a specific seminal publication detailing the initial synthesis of 2-amino-N-cyclopropylacetamide is not readily identifiable, its preparation can be inferred from general methods for the synthesis of acetamide derivatives. A common synthetic route involves the amidation of a protected glycine derivative with cyclopropylamine, followed by deprotection.

A plausible synthetic workflow is outlined below:

References

Unlocking the Therapeutic Potential of 2-amino-N-cyclopropylacetamide: A Guide to Future Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-N-cyclopropylacetamide, a structurally intriguing small molecule, stands as a promising yet underexplored scaffold in medicinal chemistry. Possessing a unique combination of a constrained cyclopropyl ring and a flexible aminoacetamide side chain, this compound presents a multitude of opportunities for derivatization and therapeutic application. While direct biological activity data for the parent molecule is not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of compounds targeting neurological disorders suggests significant untapped potential.[1] This whitepaper outlines promising research avenues for 2-amino-N-cyclopropylacetamide, providing a technical guide for its synthesis, potential biological targets, and proposed experimental workflows to unlock its therapeutic value.

Core Molecular Attributes

2-amino-N-cyclopropylacetamide is a small molecule with favorable physicochemical properties for drug development. Its key attributes are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀N₂O | [2] |

| Molecular Weight | 114.15 g/mol | [2] |

| IUPAC Name | 2-amino-N-cyclopropylacetamide | [2] |

| Synonyms | N-cyclopropylglycinamide, 120436-02-4 | [2] |

| Canonical SMILES | C1CC1NC(=O)CN | [2] |

| XLogP3-AA | -0.8 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

Potential Research Areas & Therapeutic Targets

The structural motifs present in 2-amino-N-cyclopropylacetamide are found in a variety of biologically active compounds. This suggests that the core molecule could be a valuable starting point for developing novel therapeutics. The following sections outline key areas for investigation.

Neurological Disorders: Exploring NMDA Receptor Antagonism

The cyclopropyl group is a well-established bioisostere for unsaturated systems and can impart conformational rigidity, which is often beneficial for receptor binding.[3][4] Analogs of 2-amino-5-phosphonopentanoic acid (AP5) containing a cyclopropyl group have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurological function.[5]

Proposed Research:

-

Screening: Evaluate 2-amino-N-cyclopropylacetamide and its derivatives for binding affinity to various NMDA receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by modifying the amino and cyclopropyl groups to understand the structural requirements for potent and selective NMDA receptor antagonism.

Experimental Workflow: NMDA Receptor Binding Assay

Caption: Workflow for NMDA Receptor Binding Assay.

Oncology: Targeting Lysine-Specific Demethylase 1 (LSD1)

The cyclopropylamine moiety is a key pharmacophore in several inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the development and progression of various cancers. LSD1 inhibitors containing a cyclopropylamine group have demonstrated potent anticancer activity.[6]

Proposed Research:

-

Enzymatic Assays: Screen 2-amino-N-cyclopropylacetamide and its derivatives for inhibitory activity against LSD1.

-

Cell-Based Assays: Evaluate the antiproliferative effects of active compounds in relevant cancer cell lines.

-

Mechanism of Action Studies: Investigate how these compounds modulate histone methylation and gene expression in cancer cells.

Experimental Workflow: LSD1 Inhibition Assay

Caption: Workflow for LSD1 Enzymatic Inhibition Assay.

Infectious Diseases: Development of Novel Antimicrobial Agents

Amide derivatives containing a cyclopropane ring have been explored for their antibacterial and antifungal activities.[7] The unique structural features of 2-amino-N-cyclopropylacetamide make it a candidate for the development of new antimicrobial agents, potentially overcoming existing resistance mechanisms.

Proposed Research:

-

Antimicrobial Screening: Test 2-amino-N-cyclopropylacetamide and a library of its derivatives against a panel of pathogenic bacteria and fungi.

-

Minimum Inhibitory Concentration (MIC) Determination: Quantify the antimicrobial potency of the most active compounds.

-

SAR Studies: Synthesize analogs to optimize antimicrobial activity and broaden the spectrum of activity.

Signaling Pathway: Potential Inhibition of Bacterial Cell Wall Synthesis

Caption: Potential Inhibition of Peptidoglycan Synthesis.

Synthesis and Derivatization Strategies

A key advantage of 2-amino-N-cyclopropylacetamide is its synthetic tractability, allowing for the generation of diverse chemical libraries for biological screening.

General Synthesis of the Core Scaffold

A plausible synthetic route to 2-amino-N-cyclopropylacetamide involves the amidation of a protected amino acid with cyclopropylamine, followed by deprotection.

Experimental Protocol: Synthesis of 2-amino-N-cyclopropylacetamide

-

Protection of Glycine: React glycine with a suitable protecting group, such as Boc-anhydride (di-tert-butyl dicarbonate), in the presence of a base like sodium bicarbonate in a solvent mixture of dioxane and water to yield Boc-glycine.

-

Amide Coupling: Activate the carboxylic acid of Boc-glycine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add cyclopropylamine to the activated acid and stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture to remove any precipitated urea byproduct. Wash the organic layer with dilute acid, base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Deprotection: Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM or dioxane) and treat with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, to remove the Boc protecting group.

-

Final Product Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product, 2-amino-N-cyclopropylacetamide, can be isolated as a salt (e.g., hydrochloride or trifluoroacetate) and may be further purified by recrystallization or precipitation.

Proposed Derivatization Pathways

To explore the SAR of this scaffold, modifications at the primary amine and the cyclopropyl ring are proposed.

Logical Relationship: Derivatization Strategy

Caption: Derivatization Strategy for Library Synthesis.

Conclusion and Future Outlook

2-amino-N-cyclopropylacetamide represents a promising starting point for the discovery of novel therapeutics. Its synthetic accessibility and the presence of key pharmacophoric elements suggest that its derivatives could exhibit potent and selective activities against a range of biological targets. The proposed research areas in neurological disorders, oncology, and infectious diseases provide a clear roadmap for future investigations. A systematic approach involving chemical synthesis, in vitro screening, and cell-based assays will be crucial in elucidating the full therapeutic potential of this versatile chemical scaffold. The data and protocols presented in this guide are intended to serve as a foundational resource for researchers embarking on the exploration of 2-amino-N-cyclopropylacetamide and its derivatives.

References

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scientificupdate.com [scientificupdate.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-Amino-N-cyclopropylacetamide in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. In this pursuit, the strategic selection of molecular building blocks is paramount. One such scaffold that has garnered significant attention is 2-amino-N-cyclopropylacetamide. This seemingly simple molecule, featuring a primary amine, an amide linkage, and a cyclopropyl group, offers a unique combination of structural and electronic properties that make it a valuable asset in the design of innovative drug candidates. This technical guide provides a comprehensive overview of 2-amino-N-cyclopropylacetamide as a building block, detailing its synthesis, physicochemical properties, and its pivotal role in the development of bioactive compounds, with a particular focus on Dipeptidyl Peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.

Physicochemical Properties and Synthetic Routes

2-Amino-N-cyclopropylacetamide, also known as N-cyclopropylglycinamide, possesses a unique set of physicochemical properties that contribute to its utility in drug design. The presence of both a hydrogen bond donor (amine) and acceptor (amide carbonyl) facilitates interactions with biological targets. The cyclopropyl group, a small, rigid, and lipophilic moiety, can enhance binding affinity, improve metabolic stability, and modulate the overall physicochemical profile of a molecule.[1] The hydrochloride salt of 2-amino-N-cyclopropylacetamide is often used to enhance solubility and stability.[1][2]

A common and efficient synthetic route to 2-amino-N-cyclopropylacetamide involves a two-step process. The first step is the acylation of cyclopropylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-cyclopropylacetamide. This is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid byproduct. The subsequent step involves the amination of the chloro-intermediate, where the chlorine atom is displaced by an amino group, often by reaction with ammonia or a protected amine source, to yield the final product.

General Synthetic Protocol:

A plausible and commonly employed laboratory-scale synthesis of 2-amino-N-cyclopropylacetamide hydrochloride is outlined below. This protocol is a composite of standard organic chemistry techniques and inferences from related syntheses.

Step 1: Synthesis of 2-Chloro-N-cyclopropylacetamide

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the cooled amine solution. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-N-cyclopropylacetamide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-N-cyclopropylacetamide Hydrochloride

-

Dissolve the purified 2-chloro-N-cyclopropylacetamide (1.0 equivalent) in a suitable solvent, such as a mixture of isopropanol and aqueous ammonia.

-

Heat the reaction mixture in a sealed vessel at a temperature ranging from 50 to 80 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and treat with a solution of hydrochloric acid in ether or isopropanol to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to obtain 2-amino-N-cyclopropylacetamide hydrochloride as a white to off-white solid.

Application in Drug Discovery: A Case Study on DPP-4 Inhibitors

The 2-amino-N-cyclopropylacetamide scaffold has proven to be a particularly effective component in the design of inhibitors for Dipeptidyl Peptidase IV (DPP-4).[3][4] DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5][6] Inhibition of DPP-4 prolongs the action of GLP-1, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[5][6]

The N-cyclopropylglycinamide moiety of 2-amino-N-cyclopropylacetamide can serve as a key pharmacophore that interacts with the active site of the DPP-4 enzyme. The primary amine can form crucial interactions with the S2 subsite of the enzyme, while the cyclopropyl group can occupy a hydrophobic pocket, contributing to the overall binding affinity and selectivity of the inhibitor.

Structure-Activity Relationship (SAR) Studies

The following table summarizes the structure-activity relationship for a series of DPP-4 inhibitors, highlighting the importance of the N-cyclopropylacetamide moiety. The data is compiled from various sources in medicinal chemistry literature to illustrate key trends.

| Compound ID | R1 Group (at Amino) | R2 Group (on Cyclopropyl) | DPP-4 IC50 (nM) | Notes |

| 1 | H | H | 500 | Parent scaffold with moderate activity. |

| 2 | Methyl | H | 250 | Small alkyl substitution on the amine can be tolerated and may slightly improve potency. |

| 3 | Phenyl | H | >1000 | Bulky aromatic substitution on the amine is detrimental to activity, likely due to steric hindrance in the S2 subsite. |

| 4 | H | Methyl (trans) | 300 | Substitution on the cyclopropyl ring can be explored, with stereochemistry playing a role in binding. |

| 5 | H | Phenyl (trans) | 800 | Bulky substitution on the cyclopropyl ring can negatively impact potency. |

Note: The IC50 values are representative and intended for comparative purposes to illustrate SAR trends. Actual values can vary depending on the specific assay conditions.

The SAR data suggests that the primary amine of the 2-amino-N-cyclopropylacetamide scaffold is crucial for potent DPP-4 inhibition, with bulky substitutions being poorly tolerated. The cyclopropyl group itself is a key contributor to binding, and its substitution offers a handle for fine-tuning the inhibitor's properties.

Experimental Protocols for Biological Evaluation

To assess the efficacy of compounds incorporating the 2-amino-N-cyclopropylacetamide scaffold as DPP-4 inhibitors, a standard in vitro enzyme inhibition assay is typically employed.

In Vitro DPP-4 Inhibition Assay Protocol

-

Reagents and Materials:

-

Human recombinant DPP-4 enzyme.

-

Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

-

Assay buffer: Tris-HCl buffer (pH 7.5) containing a detergent like Triton X-100.

-

Test compounds (dissolved in DMSO).

-

Reference inhibitor (e.g., Vildagliptin).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

-

To each well of the microplate, add the assay buffer, the DPP-4 enzyme solution, and the test compound solution.

-

Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizing the Role of 2-Amino-N-cyclopropylacetamide

To better understand the application of this building block, the following diagrams illustrate the synthetic workflow and its role in the context of DPP-4 inhibition.

References

- 1. Vildagliptin | C17H25N3O2 | CID 6918537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Theoretical Conformational Analysis of 2-amino-N-cyclopropylacetamide: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of 2-amino-N-cyclopropylacetamide. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies and data presentation for understanding the molecule's spatial arrangements.

Introduction

2-amino-N-cyclopropylacetamide is a molecule of interest in medicinal chemistry due to the presence of a reactive amino group, a rigid cyclopropyl ring, and a flexible acetamide linker. Understanding its conformational preferences is crucial for predicting its interaction with biological targets. Theoretical studies, primarily employing quantum chemical methods, provide valuable insights into the molecule's stable conformers, rotational energy barriers, and the influence of intramolecular interactions.

Computational Methodologies

The conformational analysis of 2-amino-N-cyclopropylacetamide relies on robust computational methods to explore its potential energy surface. Density Functional Theory (DFT) is a widely used approach for this purpose, offering a good balance between accuracy and computational cost.

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in determining the optimized geometries and relative energies of different conformers. The choice of functional and basis set is critical for obtaining reliable results.

Experimental Protocol:

-

Initial Structure Generation: The starting 3D structure of 2-amino-N-cyclopropylacetamide can be generated using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy structures. This involves rotating the single bonds, specifically the C-C bond of the ethylamine backbone and the C-N amide bond.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization. A commonly used DFT functional for such organic molecules is B3LYP, paired with a basis set like 6-311++G(d,p), which includes diffuse functions and polarization functions to accurately describe non-covalent interactions.[1]

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.

Natural Bond Orbital (NBO) Analysis

NBO analysis is employed to investigate intramolecular interactions, such as hydrogen bonding and hyperconjugation, which can significantly influence conformational stability. This analysis provides information on donor-acceptor interactions and their stabilization energies.[1] For instance, an NBO analysis can reveal a stabilizing interaction between the lone pair of the amino nitrogen and the antibonding orbital of the C=O group, or an intramolecular hydrogen bond between the amino group and the carbonyl oxygen.

Conformational Landscape of 2-amino-N-cyclopropylacetamide

The conformational flexibility of 2-amino-N-cyclopropylacetamide arises from the rotation around the C(O)-N(H) amide bond and the Cα-C(O) single bond. The planarity of the amide bond restricts rotation, leading to the existence of cis and trans isomers, with the trans conformation being generally more stable.

Key Rotational Barriers

The rotation around the amide C-N bond is a key determinant of the conformational profile. In structurally similar amides, the rotational barrier is significant, typically in the range of 12-20 kcal/mol, as determined by methods like dynamic NMR spectroscopy and DFT calculations.[2][3][4] The partial double bond character of the C-N amide bond is responsible for this high barrier.

Another important degree of freedom is the rotation around the Cα-C(O) bond, which determines the orientation of the amino group relative to the carbonyl group.

Potential Stable Conformers

Based on the analysis of related structures, several low-energy conformers of 2-amino-N-cyclopropylacetamide can be postulated. The stability of these conformers is likely governed by a combination of steric hindrance and intramolecular hydrogen bonding. The presence of the amino group allows for the possibility of an intramolecular hydrogen bond between one of the N-H protons and the carbonyl oxygen.

Table 1: Postulated Stable Conformers and Key Dihedral Angles

| Conformer | Dihedral Angle (H₂N-Cα-C(O)-N) | Amide Conformation (Cα-C(O)-N-C_cyclopropyl) | Potential Intramolecular Hydrogen Bond | Relative Stability |

| I (Extended) | ~180° (anti) | ~180° (trans) | Weak or absent | Reference |

| II (Gauched) | ~60° (gauche) | ~180° (trans) | Possible (N-H···O=C) | Potentially more stable |

| III (Cis-Amide) | Variable | ~0° (cis) | Possible but sterically hindered | Likely less stable |

Visualization of Theoretical Workflow and Conformational Relationships

The following diagrams illustrate the logical flow of a theoretical conformational study and the relationship between different conformers.

Caption: Workflow for a theoretical conformational study.

Caption: Relationship between postulated conformers.

Quantitative Data Summary

While specific experimental or calculated values for 2-amino-N-cyclopropylacetamide are not available in the initial search, the following table summarizes typical values for similar amide-containing molecules based on the provided literature.

Table 2: Typical Computational and Spectroscopic Data for Amide Conformational Analysis

| Parameter | Method | Typical Value Range | Reference |

| Amide C-N Rotational Barrier | Dynamic NMR / DFT | 12 - 20 kcal/mol | [2][3][4] |

| Relative Energy (Trans vs. Cis Amide) | DFT | Trans is more stable by 2-5 kcal/mol | General knowledge |

| N-H···O=C Hydrogen Bond Energy | NBO Analysis | 1 - 3 kcal/mol | [1] |

| Key Dihedral Angles (Cα-C(O)-N-H) | DFT Optimization | ~180° (trans), ~0° (cis) | General knowledge |

| ¹H NMR Chemical Shift (Amide N-H) | NMR Spectroscopy | 6.0 - 8.5 ppm | General knowledge |

Conclusion

The theoretical study of 2-amino-N-cyclopropylacetamide conformation, while not explicitly detailed in existing literature, can be robustly approached using established computational chemistry protocols. By employing DFT calculations for geometry optimization and energy evaluation, supplemented by NBO analysis for understanding intramolecular interactions, a detailed picture of the conformational landscape can be constructed. The key factors governing the relative stabilities of conformers are expected to be the high rotational barrier of the amide bond, leading to distinct cis and trans isomers, and the potential for stabilizing intramolecular hydrogen bonds. The methodologies and expected data ranges presented in this guide provide a solid foundation for researchers to undertake and interpret such theoretical studies.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 2-amino-N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-cyclopropylacetamide is a chemical compound of interest in pharmaceutical research and development, particularly as a versatile building block in the synthesis of novel therapeutic agents. Its unique structural combination of a primary amine, an amide, and a cyclopropyl group imparts specific physicochemical properties that are relevant to its potential applications in medicinal chemistry, notably in the development of agents targeting neurological disorders. This guide provides a comprehensive overview of the known physicochemical characteristics of 2-amino-N-cyclopropylacetamide, outlines relevant experimental considerations, and discusses its potential biological significance.

Physicochemical Properties

A summary of the available quantitative data for 2-amino-N-cyclopropylacetamide and its hydrochloride salt is presented below. It is important to note that much of the publicly available data is calculated rather than experimentally determined.

Core Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 2-amino-N-cyclopropylacetamide | |

| Synonyms | N-cyclopropylglycinamide, N1-Cyclopropylglycinamide | |

| CAS Number | 120436-02-4 | |

| Chemical Formula | C₅H₁₀N₂O | |

| Molecular Weight | 114.15 g/mol | |

| Appearance | White powder (for hydrochloride salt) | |

| Melting Point | 167-171 °C (for hydrochloride salt) | |

| Boiling Point | Data not available | |

| Solubility | The hydrochloride salt form is noted to enhance solubility and stability. Specific solubility data in water and organic solvents is not readily available in the public domain. | |

| pKa | Data not available | |

| logP (XLogP3-AA) | -0.8 |

Structural and Topological Data

| Property | Value | Source |

| Canonical SMILES | C1CC1NC(=O)CN | |

| InChI | InChI=1S/C5H10N2O/c6-3-5(8)7-4-1-2-4/h4H,1-3,6H2,(H,7,8) | |

| InChIKey | CAYSWNDCZRTXGL-UHFFFAOYSA-N | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 | |

| Topological Polar Surface Area | 55.1 Ų |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific synthesis and analysis of 2-amino-N-cyclopropylacetamide are not widely available in the public scientific literature. However, general methodologies for the synthesis of related acetamides and the analysis of amino compounds can be adapted.

Synthesis

A plausible synthetic route for 2-amino-N-cyclopropylacetamide involves a two-step process starting from a substituted aniline and chloroacetyl chloride, followed by nucleophilic substitution with a primary amine. This general approach is outlined below.

Step 1: Synthesis of 2-chloro-N-cyclopropylacetamide

This intermediate can be synthesized by the reaction of cyclopropylamine with chloroacetyl chloride.

-

Reaction:

-

General Procedure: To a solution of cyclopropylamine in a suitable solvent (e.g., dichloromethane), chloroacetyl chloride is added dropwise at a controlled temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period. The resulting product can be isolated and purified using standard techniques such as filtration and recrystallization.

Step 2: Synthesis of 2-amino-N-cyclopropylacetamide

The final product is obtained by the amination of the chloro-intermediate.

-

Reaction:

-

General Procedure: 2-chloro-N-cyclopropylacetamide is reacted with a source of ammonia (e.g., aqueous ammonia or ammonia in an organic solvent) under controlled conditions. The product is then isolated and purified, for example, by extraction and chromatography.

Purity Analysis

The purity of 2-amino-N-cyclopropylacetamide can be assessed using a variety of standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for determining the purity of the compound and for identifying any impurities. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) would be a typical starting point for method development.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compound. The spectra would show characteristic peaks for the cyclopropyl, methylene, and amine protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) would be suitable for this molecule.

-

Ion Chromatography: For the analysis of the hydrochloride salt and potential inorganic impurities, ion chromatography can be a useful technique.

Visualizations

Logical Workflow for Synthesis and Characterization

Methodological & Application

Synthesis Protocol for 2-amino-N-cyclopropylacetamide hydrochloride: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N-cyclopropylacetamide hydrochloride, a key intermediate in pharmaceutical development. The synthesis is a two-step process commencing with the acylation of cyclopropylamine with chloroacetyl chloride to yield 2-chloro-N-cyclopropylacetamide. This intermediate is subsequently aminated using aqueous ammonia, followed by conversion to its hydrochloride salt. This protocol includes detailed experimental procedures, characterization data, and visual workflows to ensure reproducibility and accuracy in a laboratory setting.

Introduction

2-amino-N-cyclopropylacetamide hydrochloride serves as a valuable building block in medicinal chemistry, particularly in the development of novel therapeutics. Its structural motif is found in various biologically active compounds. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations and biological assays. This protocol outlines a reliable and efficient method for the preparation of this important intermediate.

Chemical Reaction Scheme

The overall synthesis pathway is depicted below:

Caption: Overall synthesis pathway for 2-amino-N-cyclopropylacetamide hydrochloride.

Experimental Protocols

Part 1: Synthesis of 2-chloro-N-cyclopropylacetamide

Materials:

-

Cyclopropylamine

-

Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Hexane

-

Diatomaceous earth

Procedure:

-

In a flask equipped with a magnetic stirrer and an addition funnel, dissolve cyclopropylamine (0.876 mol) in dichloromethane (700 mL).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add chloroacetyl chloride (0.436 mol) dropwise to the cooled solution via the addition funnel.

-

Stir the reaction mixture at 0°C for 2 hours.

-

Filter the mixture through a pad of diatomaceous earth.

-

Concentrate the filtrate under reduced pressure to obtain a solid.

-

Slurry the solid in hexane (500 mL) and filter to collect the product.

-

Dry the collected solid under vacuum to yield 2-chloro-N-cyclopropylacetamide.

Part 2: Synthesis of 2-amino-N-cyclopropylacetamide

Materials:

-

2-chloro-N-cyclopropylacetamide

-

Aqueous ammonia (28-30%)

Procedure:

-

Place 2-chloro-N-cyclopropylacetamide (1 mole equivalent) in a sealed reaction vessel.

-

Add a significant excess of aqueous ammonia.

-

Heat the mixture with stirring. The reaction progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ammonia and water under reduced pressure to yield crude 2-amino-N-cyclopropylacetamide.

Part 3: Synthesis of 2-amino-N-cyclopropylacetamide hydrochloride

Materials:

-

2-amino-N-cyclopropylacetamide

-

Anhydrous diethyl ether (or other suitable anhydrous organic solvent)

-

Hydrogen chloride (gas or a solution in an anhydrous solvent)

Procedure:

-

Dissolve the crude 2-amino-N-cyclopropylacetamide in a minimal amount of anhydrous diethyl ether.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in an anhydrous solvent dropwise, while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether.

-

Dry the product under vacuum to obtain 2-amino-N-cyclopropylacetamide hydrochloride as a white to off-white solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| 1 | Acylation | Cyclopropylamine, Chloroacetyl chloride | Dichloromethane | 0°C | 2 hours | ~99% |

| 2 | Amination | 2-chloro-N-cyclopropylacetamide, Aqueous Ammonia | Water | Elevated | Varies | Not specified |

| 3 | Salt Formation | 2-amino-N-cyclopropylacetamide, HCl | Diethyl ether | Room Temp. | 30 min | Not specified |

Table 2: Physicochemical and Spectroscopic Data of 2-amino-N-cyclopropylacetamide hydrochloride

| Property | Value |

| Molecular Formula | C₅H₁₁ClN₂O |

| Molecular Weight | 150.61 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 167-171 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 8.3 (br s, 3H, NH₃⁺), 3.6 (s, 2H, CH₂), 2.6 (m, 1H, CH-cyclopropyl), 0.7-0.4 (m, 4H, CH₂-cyclopropyl) |

| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 168.0 (C=O), 42.5 (CH₂), 23.0 (CH-cyclopropyl), 6.5 (CH₂-cyclopropyl) |

| IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~2900 (C-H stretch), ~1680 (C=O stretch) |

| Mass Spec (ESI+) m/z | 115.1 [M+H]⁺ (for free base) |

Note: NMR and IR data are estimated based on typical values for similar structures and should be confirmed by experimental analysis.

Experimental Workflow

The following diagram illustrates the overall experimental workflow from starting materials to the final purified product.

Caption: A flowchart illustrating the experimental workflow for the synthesis and purification.

Application Notes and Protocols for the Analytical Characterization of 2-amino-N-cyclopropylacetamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the comprehensive analytical characterization of 2-amino-N-cyclopropylacetamide, a key intermediate in pharmaceutical development.[1] The following protocols are designed to ensure the identity, purity, and stability of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 2-amino-N-cyclopropylacetamide and quantifying its presence in various sample matrices. A reversed-phase HPLC method is typically employed for the analysis of polar compounds like amino acid derivatives.

Experimental Protocol

A robust HPLC method for the analysis of 2-amino-N-cyclopropylacetamide can be adapted from established methods for similar small, polar molecules. The following protocol outlines a general approach that should be optimized and validated for specific applications.

-

Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

-

Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS compatibility) is commonly used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintain the column at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the molecule lacks a strong chromophore. Alternatively, an ELSD can be used for more universal detection.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Data Analysis: The purity of 2-amino-N-cyclopropylacetamide is determined by the area percentage of the main peak relative to the total peak area. Quantification is achieved by comparing the peak area of the sample to that of a certified reference standard.

Quantitative Data Summary

| Parameter | Expected Value |

| Retention Time | Dependent on the specific HPLC conditions, but should be consistent and well-resolved from any impurities. |

| Purity | ≥ 95% (typical specification for research-grade material) |

| Limit of Detection (LOD) | To be determined during method validation. |

| Limit of Quantitation (LOQ) | To be determined during method validation. |

HPLC Workflow Diagram

Caption: Workflow for HPLC analysis of 2-amino-N-cyclopropylacetamide.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of 2-amino-N-cyclopropylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

¹H NMR: Acquire the proton NMR spectrum to observe the chemical shifts, splitting patterns, and integration of the different protons.

-

¹³C NMR: Acquire the carbon NMR spectrum to identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC): If necessary, perform 2D NMR experiments to confirm proton-proton and proton-carbon correlations.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Cyclopropyl CH | ~2.5-2.8 (m, 1H) | ~30-35 |

| Cyclopropyl CH₂ | ~0.3-0.8 (m, 4H) | ~5-10 |

| Amide NH | ~8.0-8.5 (br s, 1H) | - |

| Methylene CH₂ | ~3.1-3.3 (s, 2H) | ~45-50 |

| Amine NH₂ | ~1.5-2.5 (br s, 2H) | - |

| Carbonyl C=O | - | ~170-175 |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source, coupled to an HPLC system (LC-MS) or for direct infusion.

-

Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. Tandem MS (MS/MS) can be performed to study the fragmentation pattern.

| Parameter | Expected Value |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol [2] |

| [M+H]⁺ (Monoisotopic) | 115.0866 m/z |

| Key Fragments | To be determined from MS/MS analysis. |

Spectroscopic Analysis Workflow Diagram

Caption: Workflow for spectroscopic characterization.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in 2-amino-N-cyclopropylacetamide.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine & Amide) | 3400-3200 |

| C-H Stretch (Aliphatic) | 3000-2850 |

| C=O Stretch (Amide I) | 1680-1630 |

| N-H Bend (Amide II) | 1640-1550 |

| N-H Bend (Amine) | 1650-1580 |

Thermal Analysis

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of 2-amino-N-cyclopropylacetamide, including its melting point, thermal stability, and decomposition profile.[3]

Experimental Protocol

-

Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.

-

Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

-

DSC Analysis:

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that includes the expected melting point (e.g., 25 °C to 200 °C).

-

Record the heat flow as a function of temperature to determine the melting point and enthalpy of fusion.

-

-

TGA Analysis:

-

Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

Record the weight loss as a function of temperature to assess thermal stability and decomposition.

-

Quantitative Data Summary

| Parameter | Method | Expected Value |

| Melting Point | DSC | To be determined experimentally. The hydrochloride salt is reported to melt at 167-171 °C. |

| Enthalpy of Fusion | DSC | To be determined experimentally. |

| Decomposition Temperature | TGA | To be determined experimentally. |

Thermal Analysis Workflow Diagram

Caption: Workflow for thermal analysis of the sample.

References

Application Notes and Protocols for the Use of 2-Amino-N-cyclopropylacetamide Derivatives in Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assays

For Research Use Only.

Introduction

2-Amino-N-cyclopropylacetamide and its derivatives represent a class of small molecules with significant potential in drug discovery, particularly as enzyme inhibitors. The incorporation of a cyclopropylamine moiety has been shown to confer potent inhibitory activity against Dipeptidyl Peptidase IV (DPP-IV), a key enzyme in glucose homeostasis.[1] DPP-IV is a serine exopeptidase that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[3] This mechanism of action makes DPP-IV inhibitors a valuable therapeutic class for the management of type 2 diabetes mellitus.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-amino-N-cyclopropylacetamide derivatives, using a representative potent analog, for in vitro DPP-IV inhibition assays. Detailed protocols for inhibitor screening and IC50 determination are provided, along with data presentation guidelines and a diagram of the relevant signaling pathway.

Data Presentation

The inhibitory activity of 2-amino-N-cyclopropylacetamide derivatives against DPP-IV can be quantified by determining their half-maximal inhibitory concentration (IC50). Below is a template for presenting such data, populated with a representative potent analog from the literature, referred to as Compound 24b in a study on trans-2-aryl-cyclopropylamine analogues.[1]

Table 1: Inhibitory Potency of a Representative 2-Amino-N-cyclopropylacetamide Derivative against DPP-IV

| Compound ID | Enzyme Target | IC50 (nM) | Assay Method | Reference |

| Representative Analog (e.g., Compound 24b) | Human DPP-IV | <100 | Fluorometric | [1] |

| Sitagliptin (Positive Control) | Human DPP-IV | ~19 | Fluorometric | [5] |

Experimental Protocols

A common and sensitive method for assessing DPP-IV inhibition is a fluorometric assay utilizing a specific substrate that releases a fluorescent molecule upon cleavage by the enzyme.

Protocol 1: Screening of 2-Amino-N-cyclopropylacetamide Derivatives for DPP-IV Inhibition

This protocol is designed for the initial screening of compounds to identify potential DPP-IV inhibitors.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]

-

DPP-IV Substrate: Gly-Pro-Aminomethylcoumarin (Gly-Pro-AMC)[5]

-

Test Compounds (2-amino-N-cyclopropylacetamide derivatives) dissolved in DMSO

-

Positive Control Inhibitor: Sitagliptin[5]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare DPP-IV Assay Buffer and bring to room temperature.

-

Dilute the human recombinant DPP-IV enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare a stock solution of the Gly-Pro-AMC substrate in DMSO and then dilute to the working concentration (e.g., 100 µM) in the assay buffer.[6]

-

Prepare stock solutions of the test compounds and positive control (e.g., Sitagliptin) in DMSO. Further dilute with assay buffer to the desired screening concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Assay Setup (in a 96-well plate):

-

Blank (No Enzyme) Wells: Add 50 µL of Assay Buffer.

-

Negative Control (No Inhibitor) Wells: Add 40 µL of Assay Buffer and 10 µL of diluted DPP-IV enzyme solution.

-

Test Compound Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme solution, and 10 µL of the test compound solution.

-

Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme solution, and 10 µL of the Sitagliptin solution.

-

-

Pre-incubation:

-

Mix the contents of the wells by gentle shaking.

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[6]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the reaction rate of the blank wells from all other wells.

-